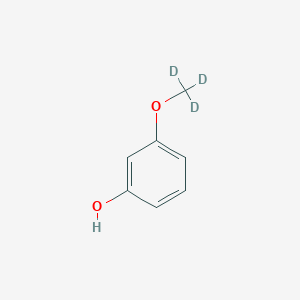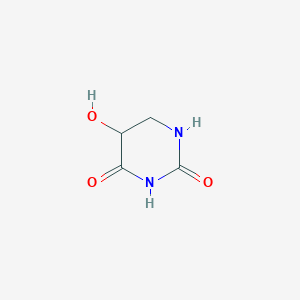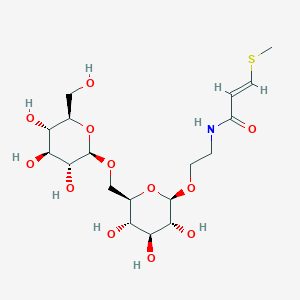![molecular formula C26H30FN5O4S B12367931 N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide](/img/structure/B12367931.png)
N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique spirocyclic structure, which often imparts distinctive chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide typically involves multiple steps, including the formation of the spirocyclic core, introduction of the fluoro and methyl groups, and subsequent functionalization with the pyridine and methanesulfonamide moieties. Common reagents and conditions might include:
Cyclization reactions: to form the spirocyclic core.
Fluorination and methylation: steps using reagents like fluorine gas or methyl iodide.
Coupling reactions: to attach the pyridine and methanesulfonamide groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide would depend on its specific interactions with molecular targets. This might involve binding to enzymes or receptors, modulating signaling pathways, or altering the structure and function of biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds might include other spirocyclic molecules or those with similar functional groups, such as:
Spiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline] derivatives: .
Fluorinated pyridines: .
Methanesulfonamide-containing compounds: .
Uniqueness
The uniqueness of N-[5-(7’-fluoro-3’-methyl-2’-oxospiro[cyclobutane-1,1’-pyrrolo[2,3-c]quinoline]-8’-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide lies in its specific combination of functional groups and spirocyclic structure, which may impart unique chemical and biological properties.
Propiedades
Fórmula molecular |
C26H30FN5O4S |
|---|---|
Peso molecular |
527.6 g/mol |
Nombre IUPAC |
N-[5-(7'-fluoro-3'-methyl-2'-oxospiro[cyclobutane-1,1'-pyrrolo[2,3-c]quinoline]-8'-yl)-2-[2-(propan-2-ylamino)ethoxy]pyridin-3-yl]methanesulfonamide |
InChI |
InChI=1S/C26H30FN5O4S/c1-15(2)28-8-9-36-24-21(31-37(4,34)35)10-16(13-30-24)17-11-18-20(12-19(17)27)29-14-22-23(18)26(6-5-7-26)25(33)32(22)3/h10-15,28,31H,5-9H2,1-4H3 |
Clave InChI |
DFPIFDHNNWOIDD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NCCOC1=C(C=C(C=N1)C2=C(C=C3C(=C2)C4=C(C=N3)N(C(=O)C45CCC5)C)F)NS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(1S,4S,12S,13R,16R)-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6-dien-17-one](/img/structure/B12367873.png)


![(2R)-N-[[4-[[4-[(2-aminophenyl)carbamoyl]phenyl]methoxy]phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride](/img/structure/B12367889.png)


![(R)-(3-fluorophenyl)-[(2R,4R)-4-propylazetidin-2-yl]methanol](/img/structure/B12367903.png)


![(2S)-2-amino-6-[(4-fluorosulfonyloxybenzoyl)amino]hexanoic acid;hydrochloride](/img/structure/B12367940.png)
![4-methyl-6-[4-[[(3S,5R)-3-methyl-5-(4-methyl-1-oxo-3H-2-benzofuran-5-yl)piperazin-1-yl]methyl]triazol-2-yl]pyridine-3-carbonitrile](/img/structure/B12367948.png)
